丙酸乙酯 2-(氧杂环-3-亚甲基)

描述

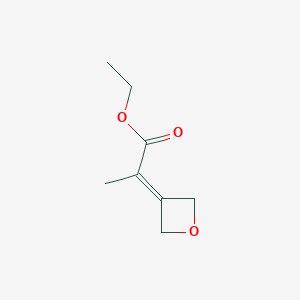

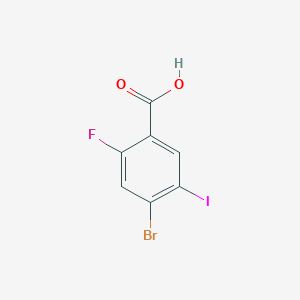

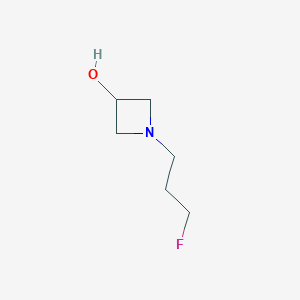

Ethyl 2-(oxetan-3-ylidene)propanoate is a chemical compound with the molecular formula C8H12O3 . It has a molecular weight of 156.18 g/mol .

Synthesis Analysis

The synthesis of oxetane derivatives like Ethyl 2-(oxetan-3-ylidene)propanoate has been a subject of study in recent years . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis

The molecular structure of Ethyl 2-(oxetan-3-ylidene)propanoate consists of an oxetane ring attached to a propanoate group . The oxetane ring is a four-membered cyclic ether that contains three carbon atoms and one oxygen atom .Chemical Reactions Analysis

Oxetane derivatives are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . Increasing the size of the heterocyclic aliphatic amines from a four- to a six-membered ring system did not adversely affect the reaction, and all adducts were obtained in moderate-to-good yields .科学研究应用

-

Scientific Field: Medicinal Chemistry

- Application Summary : Oxetane rings are used in medicinal chemistry due to their ability to impart certain properties .

- Methods of Application : The synthesis of oxetanes is achieved through ring-closing approaches and (formal) [2+2] cycloadditions forming both C−C bonds .

- Results or Outcomes : The use of oxetane rings in medicinal chemistry has led to a variety of natural and synthetic products exhibiting a range of biological activities .

-

Scientific Field: Organic Chemistry

- Application Summary : Oxetane rings are used in the synthesis of new heterocyclic amino acid derivatives .

- Methods of Application : The synthesis of these derivatives is achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .

- Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

- Scientific Field: Synthetic Chemistry

- Application Summary : Oxetane rings are used in the formation of a range of oxetane derivatives .

- Methods of Application : The synthesis of these derivatives is achieved through epoxide opening with trimethyloxosulfonium ylide .

- Results or Outcomes : The use of oxetane rings in synthetic chemistry has led to a variety of products exhibiting a range of properties .

- Scientific Field: Synthetic Chemistry

- Application Summary : Oxetane rings are used in the formation of a range of oxetane derivatives .

- Methods of Application : The synthesis of these derivatives is achieved through epoxide opening with trimethyloxosulfonium ylide .

- Results or Outcomes : The use of oxetane rings in synthetic chemistry has led to a variety of products exhibiting a range of properties .

属性

IUPAC Name |

ethyl 2-(oxetan-3-ylidene)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-3-11-8(9)6(2)7-4-10-5-7/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHJKTMCWDSHFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1COC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(oxetan-3-ylidene)propanoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(Cyclobutylmethyl)amino]benzoic acid](/img/structure/B1449226.png)

![1-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}cyclobutan-1-amine](/img/structure/B1449233.png)

![1-[(3-Bromophenyl)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B1449243.png)

![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}propan-2-amine](/img/structure/B1449247.png)